molecular formula C24H25N3O3S2 B2663013 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 689262-79-1

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2663013
CAS No.: 689262-79-1
M. Wt: 467.6
InChI Key: CNUAFLYAGJCAID-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methylating agents.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thieno[3,2-d]pyrimidine derivative with a thiol compound.

    Acylation to Form the Final Product: The final step involves the acylation of the intermediate with 4-ethoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which thieno[3,2-d]pyrimidine derivatives are involved.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thieno[3,2-d]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the thioether linkage and the aromatic substituents may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Benzylated Compounds: Compounds with benzyl groups often exhibit enhanced lipophilicity and membrane permeability.

    Acetamide Derivatives: These compounds are known for their potential as enzyme inhibitors.

Uniqueness

The uniqueness of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological properties and make it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-30-19-11-9-18(10-12-19)25-21(28)15-31-24-26-20-13-16(2)32-22(20)23(29)27(24)14-17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUAFLYAGJCAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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